Grubbs Catalyst 2nd Generation Grubbs Catalyst 2nd Generation
Brand Name: Vulcanchem
CAS No.: 246047-72-3
VCID: VC21105777
InChI: InChI=1S/C21H26N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2
SMILES: CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Molecular Formula: C46H65Cl2N2PRu
Molecular Weight: 849 g/mol

Grubbs Catalyst 2nd Generation

CAS No.: 246047-72-3

Cat. No.: VC21105777

Molecular Formula: C46H65Cl2N2PRu

Molecular Weight: 849 g/mol

* For research use only. Not for human or veterinary use.

Grubbs Catalyst 2nd Generation - 246047-72-3

Specification

CAS No. 246047-72-3
Molecular Formula C46H65Cl2N2PRu
Molecular Weight 849 g/mol
IUPAC Name benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;tricyclohexylphosphane
Standard InChI InChI=1S/C21H26N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2
Standard InChI Key FCDPQMAOJARMTG-UHFFFAOYSA-L
SMILES CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Canonical SMILES CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Introduction

Chemical Structure and Properties

Structural Composition

The Grubbs Catalyst 2nd Generation features a ruthenium metal center coordinated with specific ligands that define its exceptional catalytic activity. Its chemical formula is C₄₆H₆₅Cl₂N₂PRu with a molecular weight of 848.98 g/mol . The catalyst's structure contains:

  • A central ruthenium atom

  • Two chloride ligands

  • A phenylmethylene (benzylidene) moiety

  • A tricyclohexylphosphine ligand

  • A 1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene ligand (N-heterocyclic carbene)

The N-heterocyclic carbene ligand represents the key structural difference from first-generation catalysts and is responsible for the enhanced catalytic performance .

Physical and Chemical Properties

The physical and chemical properties of Grubbs Catalyst 2nd Generation make it particularly valuable for various synthetic applications. These properties are summarized in the following table:

PropertyValue
AppearanceRed to brown powder, crystals, or crystalline powder
Molecular Weight848.97 g/mol
Melting Point143.5-148.5°C
Chemical FormulaC₄₆H₆₅Cl₂N₂PRu
Exact Mass848.331 g/mol
Monoisotopic Mass848.331 g/mol
StabilityStable against moisture and air
SolubilitySoluble in common organic solvents (e.g., dichloromethane, toluene)

The catalyst exhibits remarkable stability compared to other metathesis catalysts, making it practical for laboratory and industrial applications where complete exclusion of air and moisture may be challenging .

Mechanism of Action

Catalytic Cycle

The catalytic mechanism of Grubbs Catalyst 2nd Generation involves a series of well-defined steps. Mechanistic studies indicate that the catalytic cycle begins with an initiation event where the 16-electron ruthenium complex undergoes reversible phosphine dissociation to generate a 14-electron active catalytic species . This 14-electron complex can either rebind a dissociated phosphine or proceed to reversibly coordinate an olefinic substrate, forming a ruthenacyclobutane intermediate .

The ruthenacyclobutane intermediate subsequently breaks apart to release new olefinic products, completing the catalytic cycle . This process can be represented as:

  • Catalyst initiation through phosphine dissociation

  • Olefin coordination to the active 14-electron ruthenium species

  • Formation of the ruthenacyclobutane intermediate

  • Collapse of the ruthenacyclobutane to yield metathesis products

  • Regeneration of the active catalyst

Applications in Synthetic Chemistry

Pharmaceutical Synthesis

Grubbs Catalyst 2nd Generation has become an invaluable tool in pharmaceutical development, facilitating the synthesis of complex drug molecules with improved efficiency . The catalyst enables:

  • Formation of medium to large ring systems common in many pharmaceutical compounds

  • Stereoselective synthesis of complex alkenes

  • Streamlined routes to natural product analogs and derivatives

  • Construction of peptide mimetics through ring-closing metathesis

These capabilities significantly impact drug discovery processes by providing more direct synthetic routes to complex molecular architectures. For instance, the catalyst has been utilized in the manufacture of macrocyclic hepatitis C therapeutics .

Polymer Chemistry

The catalyst plays a crucial role in contemporary polymer science, enabling the production of advanced polymers with precisely tailored properties . Applications include:

  • Ring-opening metathesis polymerization (ROMP) for synthesizing well-defined polymers

  • Preparation of materials with specific mechanical, optical, or electronic properties

  • Development of block copolymers with unique self-assembly behavior

  • Creation of functionalized polymers for specialized applications in coatings, adhesives, and textiles

The excellent functional group tolerance of the catalyst allows for the incorporation of diverse chemical functionalities into polymer structures, expanding the range of accessible materials.

Materials Science Applications

In materials science, Grubbs Catalyst 2nd Generation facilitates the synthesis of advanced materials with specialized properties, including:

  • Self-healing polymers capable of autonomous repair

  • Nanomaterials with applications in electronics and engineering

  • Functional materials with responsive properties

  • Advanced coatings with enhanced durability and performance

These materials have applications across multiple industries, from consumer electronics to aerospace engineering.

Advancements in Green Chemistry

Sustainable Synthesis

Grubbs Catalyst 2nd Generation represents a significant advancement in green chemistry initiatives due to several key attributes:

  • Reactions proceed under mild conditions, reducing energy requirements

  • High catalytic efficiency minimizes waste production

  • Reduced need for harsh solvents and reagents aligns with sustainable practices in chemical manufacturing

  • Enables atom-economical transformations with reduced environmental impact

Notably, the catalyst has been employed in the ethenolysis of feedstocks derived from bio-renewable seed oils, supporting sustainable chemistry practices .

Process Efficiency

The catalyst's activity profile contributes to enhanced process efficiency through:

  • Improved reaction rates for challenging transformations

  • Reduced catalyst loadings for many applications

  • Tolerance to air and moisture, simplifying handling and reaction setups

  • Compatibility with continuous flow processes

These features translate to energy savings, waste reduction, and more sustainable chemical processes, aligning with principles of green chemistry.

Specialized Applications

Cross-Metathesis Reactions

The Grubbs Catalyst 2nd Generation excels in challenging cross-metathesis reactions, enabling the coupling of:

  • Sterically hindered olefins

  • Electron-poor and electron-rich double bonds

  • α,β-unsaturated carbonyls

  • Vinylphosphonates

  • 1,1-disubstituted alkenes

These capabilities have led to the development of a predictive model for cross-metathesis outcomes based on the categorization of olefins according to their relative propensity to homodimerize and the ability of their homodimers to undergo secondary metathesis .

Ring-Closing Metathesis

The catalyst demonstrates exceptional performance in ring-closing metathesis reactions, particularly for:

  • Formation of tri- and tetrasubstituted cycloalkenes

  • Macrocyclizations

  • Construction of complex heterocyclic ring systems

  • Stereoselective ring-closing processes

These transformations are fundamental to the synthesis of complex natural products and pharmaceutical intermediates.

Comparative Analysis with Related Catalysts

Grubbs Catalyst 2nd Generation represents one of several NHC-based ruthenium catalysts with varying properties. Structural modifications to the catalyst framework have generated systems with optimized characteristics for specific purposes . For example:

  • Variations in the alkylidene moiety affect initiation rates, with larger alkylidene groups generally leading to faster initiation

  • Catalysts containing larger halide ligands initiate more rapidly

  • Systems with smaller alkylidene moieties (e.g., methylidene) initiate more slowly

  • Complex 13, containing a large NHC ligand (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-yl or SIDIPP), has proved to be a fast initiator and highly active catalyst

These structure-activity relationships guide the selection of the appropriate catalyst variant for specific synthetic challenges.

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